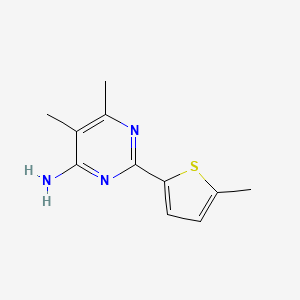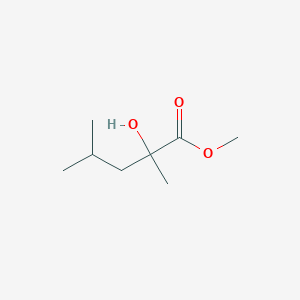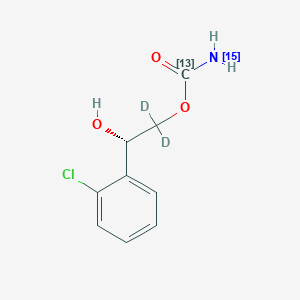
(S)-Carisbamate-13C,15N,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Carisbamate-13C,15N,d2 is a labeled derivative of carisbamate, a compound known for its potential anticonvulsant and neuroprotective properties. The isotopic labeling with carbon-13, nitrogen-15, and deuterium (d2) allows for detailed studies in pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate-13C,15N,d2 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled starting materials, followed by a series of chemical reactions to form the desired compound. Key steps include:
Formation of the carbamate group: This involves the reaction of an amine with a carbonyl compound in the presence of a catalyst.
Incorporation of isotopes: Isotopically labeled reagents such as carbon-13 labeled carbonyl compounds, nitrogen-15 labeled amines, and deuterium-labeled solvents are used.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. This involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Carisbamate-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Carisbamate-13C,15N,d2 has a wide range of applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and isotope effects.
Biology: Helps in tracing metabolic pathways and understanding enzyme interactions.
Medicine: Investigated for its potential anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (S)-Carisbamate-13C,15N,d2 involves its interaction with specific molecular targets in the nervous system. It is believed to modulate ion channels and neurotransmitter release, thereby exerting its anticonvulsant effects. The isotopic labeling allows for detailed studies of its pharmacokinetics and metabolic pathways, providing insights into its distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
Carisbamate: The parent compound, known for its anticonvulsant properties.
Lacosamide: Another anticonvulsant with a similar mechanism of action.
Levetiracetam: A widely used anticonvulsant with different molecular targets.
Uniqueness
(S)-Carisbamate-13C,15N,d2 is unique due to its isotopic labeling, which allows for detailed studies in pharmacokinetics and metabolic pathways. This makes it a valuable tool in both basic and applied research, providing insights that are not possible with non-labeled compounds.
Conclusion
This compound is a valuable compound in scientific research, offering unique insights into pharmacokinetics, metabolic pathways, and mechanisms of action. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers. The isotopic labeling enhances its utility, allowing for detailed and precise studies that contribute to our understanding of its effects and potential therapeutic uses.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
[(2S)-2-(2-chlorophenyl)-1,1-dideuterio-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1/i5D2,9+1,11+1 |
InChI Key |
OLBWFRRUHYQABZ-RXUIAGAKSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H](C1=CC=CC=C1Cl)O)O[13C](=O)[15NH2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


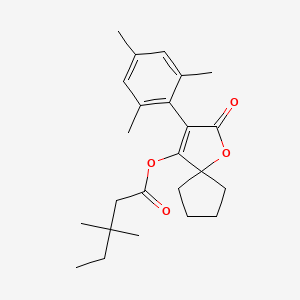
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
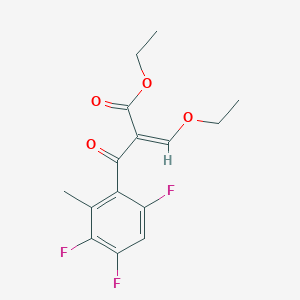
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
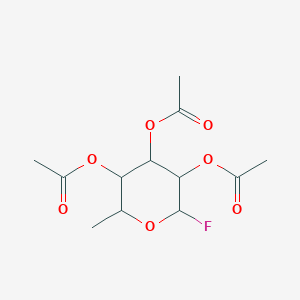
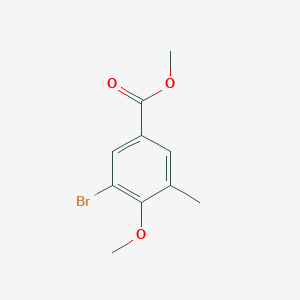
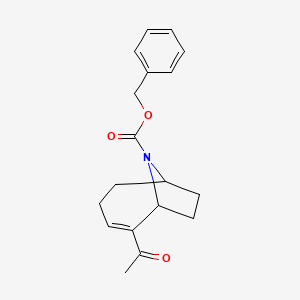
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
